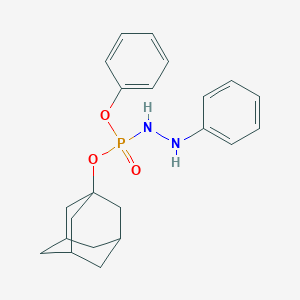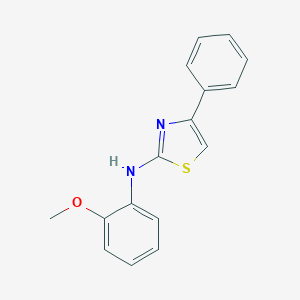
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile: is an organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to the corresponding amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure can impart desirable characteristics to polymers and other materials.
作用机制
The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile lies in its combination of a thiazole ring, a furan ring, and a chlorophenyl group. This specific arrangement of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLOVKQZLNMIO-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)

![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B377732.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![4-Chlorobenzaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377739.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)


![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B377747.png)
![Bis[3-[(E)-benzylidene]-2-(4-morpholinyl)-1-cyclopentene-1-yl][(4-methylphenyl)amino]phosphine sulfide](/img/structure/B377749.png)
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B377750.png)
